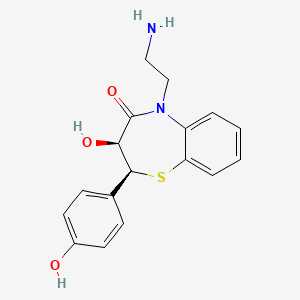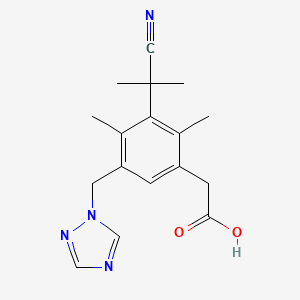
Anastrozole Mono Acid
Descripción general
Descripción
Anastrozole is a potent and selective non-steroidal aromatase inhibitor . It is used to treat early hormone receptor-positive breast cancer. It is also used for first-line treatment of hormone receptor-positive or hormone receptor-unknown advanced or metastatic (cancer that has spread) breast cancer .
Synthesis Analysis
The synthesis of Anastrozole involves the inhibition of estrogen synthesis. Fulvestrant binds and accelerates degradation of estrogen receptors .
Molecular Structure Analysis
Anastrozole has a molecular formula of C17H19N5 and an average mass of 293.366 Da . It is a potent and highly selective aromatase (CYP19) inhibitor with an IC50 value of 15 nM .
Chemical Reactions Analysis
Anastrozole is determined in human plasma by liquid chromatography–mass spectrometry (LC–MS–MS). The detection is performed on an Agilent 6410-2K triple quadrupole tandem mass spectrometer by multiple reaction monitoring in the preset mass range 294.2 → 225.1 using atmospheric-pressure chemical ionization in positive-ion mode .
Physical And Chemical Properties Analysis
Anastrozole is a white or off-white crystalline powder. It is soluble in acetonitrile or ethyl acetate, soluble in ethanol, and almost insoluble in water . It has a density of 1.1±0.1 g/cm3, a boiling point of 469.7±55.0 °C at 760 mmHg, and a flash point of 237.9±31.5 °C .
Aplicaciones Científicas De Investigación
Therapy for Postmenopausal Women with Hormone-Receptor-Positive Breast Cancer
Anastrozole is a potent and selective non-steroidal aromatase inhibitor used for therapy of postmenopausal women with hormone-receptor-positive breast cancer . It reduces the level of circulating estradiol, which has a therapeutic effect in women in postmenopause with estrogen-positive breast cancer .
Quantitative Determination of Anastrozole in Human Plasma
Anastrozole can be determined in human plasma by liquid chromatography–mass spectrometry (LC–MS–MS). This procedure can be applied successfully to both therapeutic monitoring of anastrozole and drug bioequivalence studies .
Electrochemical Oxidation of Anastrozole
The electrochemical oxidation (EO) of anastrozole is studied for its degradation. The role of various operating parameters, such as current density, pH, ANZ concentration, nature of supporting electrolytes, water composition, and water matrix, have been evaluated .
Aromatase Inhibitor Resistance Research
Anastrozole, along with other drugs like letrozole and exemestane, can inhibit aromatization of androgen in vivo by >99%, often decrease circulating oestrogens to undetectable levels, and, in hormone-dependent breast cancers, reduce tumour proliferation and growth .
Pharmaceutical Analysis of Biological Samples
The application of HPLC–MS in pharmaceutical analysis of biological samples has become dominant because it enables non-volatile and thermally unstable compounds to be analyzed .
Clinical Application of Anastrozole in Postmenopausal Women
Anastrozole does not exhibit progestagenic, androgenic, and estrogenic activity. In addition, it does not affect cortisol and aldosterone secretion at therapeutic doses. Anastrozole exhibits higher potency and a better safety profile for initial adjuvant therapy of early-stage estrogen-positive breast cancer in postmenopausal women .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[3-(2-cyanopropan-2-yl)-2,4-dimethyl-5-(1,2,4-triazol-1-ylmethyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-11-13(6-15(22)23)5-14(7-21-10-19-9-20-21)12(2)16(11)17(3,4)8-18/h5,9-10H,6-7H2,1-4H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKVDRVMMMBAXDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1CC(=O)O)CN2C=NC=N2)C)C(C)(C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Anastrozole Mono Acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



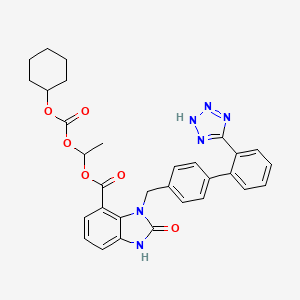

![Ammonium 4-[2-({3-[(9H-carbazol-4-yl)oxy]-2-hydroxypropyl}amino)ethoxy]-3-methoxyphenyl sulfate](/img/structure/B600937.png)
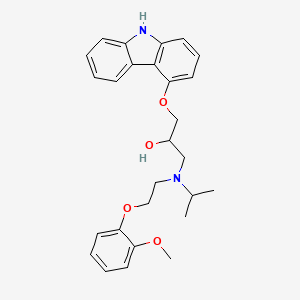

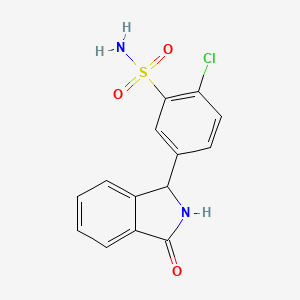
![3-[[4-[2-[1-[(2S,3R,4R,5R)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]tetrazol-5-yl]phenyl]phenyl]methyl]-2-ethoxybenzimidazole-4-carboxylic acid](/img/structure/B600943.png)




